4-Methoxy-2-methyl-2H-indazole
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Overview
Description
4-Methoxy-2-methyl-2H-indazole is a heterocyclic compound featuring a fused benzene and pyrazole ring system. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methyl-2H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation in the presence of oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-methyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-Methoxy-2-methyl-2H-indazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell signaling, gene expression, and metabolic pathways . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2H-Indazole: Shares the core indazole structure but lacks the methoxy and methyl substituents.
1H-Indazole: Another tautomer of indazole with different chemical properties.
Indole: A structurally related compound with a fused benzene and pyrrole ring system.
Uniqueness: 4-Methoxy-2-methyl-2H-indazole is unique due to the presence of the methoxy and methyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-methoxy-2-methylindazole |
InChI |
InChI=1S/C9H10N2O/c1-11-6-7-8(10-11)4-3-5-9(7)12-2/h3-6H,1-2H3 |
InChI Key |
LRKRTZYBNXWQCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2OC |
Origin of Product |
United States |
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